molecular formula C11H11N7O2S3 B3016342 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-27-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B3016342
CAS No.: 877630-27-8
M. Wt: 369.44
InChI Key: UTNPXZVADFMUBY-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H11N7O2S3 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Innovative Heterocycles

A versatile precursor, closely related to the compound , was utilized for the synthesis of a wide range of heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating their potential applications in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activities

Various derivatives synthesized from related precursors showed significant antimicrobial activities. For instance, pyrazolo[3,4-d]pyrimidin derivatives have been prepared and demonstrated notable antibacterial and antifungal properties, which could have implications in the development of new antimicrobial agents (Khobragade et al., 2010).

Antitumor and Anticancer Screening

The synthesis of novel thiophene, pyrimidine, and coumarin derivatives from related chemical structures has been explored, with some compounds showing promising inhibitory effects on various cancer cell lines. This suggests potential applications in the discovery of new anticancer drugs (Albratty et al., 2017).

Surface and Biological Activities

The creation of polyfunctionally substituted heterocyclic compounds derived from related structures has been reported. These compounds not only exhibit antimicrobial properties but also possess surface activities, highlighting their potential in creating surface active agents with biological applications (El-Sayed et al., 2015).

Molecular Modeling and Screening

Imidazothiadiazole analogs, synthesized from related precursors, underwent molecular modeling and anticancer screening, indicating their potential efficacy against breast cancer. Such studies are crucial for understanding the molecular basis of drug action and for the development of targeted cancer therapies (Abu-Melha, 2021).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S3/c1-2-21-11-18-17-10(23-11)13-6(19)4-22-9-14-7-5(3-12-16-7)8(20)15-9/h3H,2,4H2,1H3,(H,13,17,19)(H2,12,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNPXZVADFMUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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